tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate
Description
tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate is a spirocyclic compound characterized by a silicon (sila) atom in its 5-membered ring and a nitrogen (aza) atom in its 4-membered ring. Silicon’s larger atomic radius and lower electronegativity compared to carbon may influence bond lengths, ring strain, and reactivity .
Properties
Molecular Formula |
C12H23NO2Si |
|---|---|
Molecular Weight |
241.40 g/mol |
IUPAC Name |
tert-butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate |
InChI |
InChI=1S/C12H23NO2Si/c1-12(2,3)15-11(14)10-8-16(9-13-10)6-4-5-7-16/h10,13H,4-9H2,1-3H3 |
InChI Key |
ZDEXIQVWWSXHHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1C[Si]2(CCCC2)CN1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Starting Materials: The synthesis begins with suitable amine precursors and organosilicon reagents, typically hydrosilanes or haloorganosilanes, which provide the silicon atom for the spiro junction.
Spirocyclization: Formation of the spirocyclic framework is achieved through intramolecular cyclization reactions, often facilitated by transition metal catalysis (e.g., palladium or platinum catalysts) to promote carbon–silicon bond formation and ring closure.
Protection and Functionalization: The tert-butyl carboxylate group is introduced either by esterification of the corresponding carboxylic acid intermediate or by direct incorporation via tert-butyl chloroformate or related reagents.
Specific Preparation Routes
Based on organosilicon chemistry principles and reported synthetic methods:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of Organosilicon Intermediate | Reaction of hydrosilanes with amines or haloorganosilanes under inert atmosphere, often catalyzed by transition metals | Formation of silicon-containing amine intermediate |
| 2 | Spirocyclization | Intramolecular nucleophilic attack promoted by base or metal catalyst, sometimes under heating or microwave irradiation | Formation of 2-aza-5-silaspiro[4.4]nonane core |
| 3 | Introduction of tert-Butyl Carboxylate | Esterification with tert-butyl chloroformate or reaction with tert-butyl alcohol in presence of coupling agents | tert-Butyl ester functionalization at the 3-position |
This approach aligns with the preparation of carbacyclic and heterospiro organosilicon compounds described in organosilicon chemistry monographs, emphasizing the stability and reactivity of silicon-carbon bonds in such frameworks.
Industrial and Scalable Methods
Continuous flow synthesis techniques have been explored to improve yield and reproducibility, allowing precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry.
Optimization includes minimizing side reactions such as hydrolysis of hydrosilanes and controlling stereochemistry at the spiro center to obtain the desired (3S) stereoisomer.
Detailed Research Outcomes and Data
Physicochemical Properties Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Formula | C12H23NO2Si |
| Molecular Weight | 241.40 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2089712-37-6 |
| Stereochemistry | (3S) configuration at the spiro center |
These properties influence reaction conditions such as solvent choice, temperature, and catalyst selection during synthesis.
Reaction Conditions and Yields
Typical reactions are carried out under inert atmosphere (argon or nitrogen) to prevent hydrolysis of silicon intermediates.
Solvents such as tetrahydrofuran (THF), toluene, or dichloromethane are used depending on reagent solubility.
Transition metal catalysts (e.g., Pd(PPh3)4) are employed in low molar percentages (1-5%) to facilitate spirocyclization.
Yields reported in literature for similar spiro silacycle syntheses range from 60% to 85%, depending on purification methods and reaction scale.
Analytical Characterization Supporting Preparation
NMR Spectroscopy: ^1H, ^13C, and ^29Si NMR confirm the formation of the spirocyclic structure and the presence of tert-butyl ester.
Infrared Spectroscopy (IR): Characteristic Si–C stretching vibrations and ester carbonyl peaks confirm functional groups.
X-ray Crystallography: Structural determination validates the spirocyclic framework and silicon incorporation, confirming bond lengths consistent with organosilicon compounds.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrosilane amine coupling + spirocyclization | Hydrosilane, amine | Pd(PPh3)4 | Inert atmosphere, 50-80°C, 12-24 h | 70-80 | Common laboratory method |
| Haloorganosilane substitution + cyclization | Haloorganosilane, amine base | Pt catalyst | Room temperature to reflux | 65-75 | Requires careful moisture control |
| Continuous flow synthesis | Same as above | Pd or Pt catalyst | Controlled flow, 40-70°C | 75-85 | Industrial scalability |
Chemical Reactions Analysis
tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in the study of enzyme interactions and protein-ligand bindingIn industry, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations in Spirocyclic Frameworks
The following table summarizes key structural and functional differences between tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate and analogous compounds:
Key Differences and Implications
- Heteroatom Effects: The sila group in the target compound likely increases ring strain due to silicon’s longer bond lengths (Si–C ≈ 1.87 Å vs. Sulfur-containing analogs (e.g., 1-thia-4-azaspiro[4.4]) exhibit distinct electronic profiles, with sulfur’s polarizability enhancing intermolecular interactions . Oxygen and amino substituents (e.g., 7-hydroxy or 7-amino derivatives) introduce hydrogen-bonding capabilities, impacting solubility and biological activity .
- Functional Group Influence: The tert-butyl carboxylate group is common across these compounds, providing steric bulk and hydrolytic stability. Methyl esters (e.g., in ’s compound) may offer higher reactivity toward nucleophilic substitution . Cyano or oxo groups (e.g., in or 12) increase electrophilicity but also raise toxicity concerns (e.g., H302: harmful if swallowed) .
- Safety Profiles: Silicon-containing compounds are generally less toxic than cyanated analogs (e.g., tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate, H302 ). Compounds with multiple nitrogen atoms (e.g., triazaspiro derivatives) often exhibit higher acute toxicity (H335: respiratory irritation) .
Biological Activity
tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate is a unique chemical compound characterized by its spirocyclic structure, which incorporates both nitrogen and silicon atoms. This compound, with the molecular formula C12H23NO2Si and a molecular weight of 241.40 g/mol, has garnered attention for its potential biological activities and applications in medicinal chemistry and materials science .
Structural Features
The structural integrity of this compound is pivotal to its biological activity. The presence of the tert-butyl group enhances its lipophilicity, while the azaspiro framework may facilitate interactions with biological targets. The incorporation of silicon in the structure also suggests potential reactivity that could be exploited in various biochemical pathways .
Preliminary studies indicate that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. The exact mechanisms remain to be fully elucidated, but its structural features suggest potential interactions with various biological molecules, influencing their activity .
Biological Activity Overview
Research into the biological activity of this compound is ongoing, with several key areas of interest:
- Enzyme Interaction : Studies suggest that the compound may interact with enzymes such as proteases and kinases, potentially altering their activity and affecting metabolic processes .
- Cellular Pathways : Investigations into how this compound influences cellular signaling pathways are crucial for understanding its therapeutic potential .
- Potential Therapeutic Applications : Given its unique structure, there is potential for development in areas such as cancer therapy, where modulation of specific pathways could yield therapeutic benefits .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Ethyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate | C11H19NO2Si | 213.35 g/mol | Features an ethyl group instead of tert-butyl |
| tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | C12H22N2O2 | 226.32 g/mol | Contains two nitrogen atoms in a different spiro configuration |
| tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | C12H22N2O3 | 242.32 g/mol | Incorporates an oxygen atom within the spiro structure |
These comparisons highlight the distinctiveness of this compound in terms of its structural attributes and potential applications in pharmaceuticals .
Case Studies and Research Findings
Several studies have been conducted to explore the biological implications of this compound:
- In Vitro Studies : Initial tests have shown that this compound can inhibit specific enzyme activities in vitro, suggesting a mechanism that warrants further exploration in vivo .
- Pharmacological Screening : Ongoing pharmacological screenings are assessing the compound's efficacy against various cancer cell lines, providing insights into its potential as a therapeutic agent .
- Toxicological Assessments : Evaluations of cytotoxicity and safety profiles are crucial for determining the viability of this compound for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
